Unraveling the Enigmatic Mechanism of Bietamiverine: A Technical Guide
Unraveling the Enigmatic Mechanism of Bietamiverine: A Technical Guide
Disclaimer: Publicly available information on the specific mechanism of action of Bietamiverine is limited. This guide synthesizes the available data, primarily its classification as a papaverine-like spasmolytic and its observed bioactivity as a muscarinic acetylcholine receptor antagonist, to propose a comprehensive putative mechanism of action. The pathways and experimental details described are based on the known actions of related compounds and general pharmacological principles.
Executive Summary
Bietamiverine is a spasmolytic agent, a drug that relieves involuntary muscle spasms.[1] While direct and extensive research on its specific molecular interactions is not widely published, available data strongly suggests a dual mechanism of action. Drug Central database indicates Bietamiverine has a "papaverine-like action" and demonstrates antagonist activity at muscarinic acetylcholine receptors M1, M2, and M3.[2] Therefore, it is proposed that Bietamiverine exerts its spasmolytic effects through:
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Muscarinic Acetylcholine Receptor Antagonism: By blocking the action of acetylcholine on smooth muscle, Bietamiverine can inhibit parasympathetic-mediated contractions.
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Papaverine-like Effects: This suggests a direct action on smooth muscle cells, likely involving phosphodiesterase (PDE) inhibition and potentially calcium channel blockade, leading to muscle relaxation.
This guide will delve into the technical details of these proposed mechanisms, supported by inferred experimental protocols and data presentation.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₀N₂O₂ | [3] |
| Molecular Weight | 318.45 g/mol | [3] |
| IUPAC Name | 2-(diethylamino)ethyl 2-phenyl-2-piperidin-1-ylacetate | [4] |
| CAS Number | 479-81-2 | [2] |
| Therapeutic Class | Spasmolytic | [1] |
Proposed Mechanism of Action
Muscarinic Acetylcholine Receptor Antagonism
Bietamiverine has been shown to act as an antagonist at M1, M2, and M3 muscarinic acetylcholine receptors.[2] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. In smooth muscle, particularly in the gastrointestinal and urinary tracts, M2 and M3 receptors are crucial for mediating contraction.
The binding of acetylcholine to M3 receptors on smooth muscle cells activates a Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the interaction between actin and myosin and resulting in muscle contraction. Bietamiverine, by acting as a competitive antagonist at these receptors, would prevent this cascade from occurring.
Diagram of Muscarinic Antagonism by Bietamiverine
Caption: Bietamiverine blocks acetylcholine at the M3 receptor, inhibiting the downstream signaling cascade that leads to smooth muscle contraction.
Papaverine-like Spasmolytic Action
The classification of Bietamiverine as having a "papaverine-like action" suggests a direct effect on the smooth muscle cells, independent of nerve stimulation.[2] Papaverine, an opium alkaloid, is known to induce smooth muscle relaxation through two primary mechanisms: non-selective phosphodiesterase (PDE) inhibition and calcium channel blockade.[5][6]
Papaverine is a non-specific inhibitor of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6][7] By inhibiting PDEs, papaverine increases the intracellular levels of these second messengers. Both cAMP and cGMP promote smooth muscle relaxation.
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cAMP Pathway: Increased cAMP activates Protein Kinase A (PKA), which phosphorylates and inactivates MLCK, and also promotes the sequestration of intracellular Ca²⁺ back into the sarcoplasmic reticulum.
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cGMP Pathway: Increased cGMP activates Protein Kinase G (PKG), which also leads to a decrease in intracellular Ca²⁺ levels and dephosphorylation of the myosin light chain, resulting in relaxation.
If Bietamiverine acts similarly, it would lead to a reduction in the contractile state of the smooth muscle.
Diagram of Putative PDE Inhibition by Bietamiverine
Caption: Bietamiverine may inhibit phosphodiesterase (PDE), leading to increased levels of cAMP and cGMP, which promote smooth muscle relaxation.
Papaverine may also directly block voltage-gated calcium channels in the cell membrane of smooth muscle cells.[6] This action would reduce the influx of extracellular Ca²⁺ that is necessary to initiate and maintain muscle contraction. A similar action by Bietamiverine would contribute to its overall spasmolytic effect by reducing the availability of intracellular calcium.
Bioactivity Data
The following table summarizes the available quantitative data for Bietamiverine's interaction with muscarinic receptors from the Drug Central database.
| Target | Class | Action | Activity Type | -log[M] | Source |
| Muscarinic acetylcholine receptor M1 | GPCR | Antagonist | Ki | 6.57 | Drug Central[2] |
| Muscarinic acetylcholine receptor M2 | GPCR | Antagonist | Ki | 5.99 | Drug Central[2] |
| Muscarinic acetylcholine receptor M3 | GPCR | Antagonist | Ki | 6.73 | Drug Central[2] |
Note: Ki is the inhibition constant, and -log[M] is the negative logarithm of the molar concentration.
Inferred Experimental Protocols
While specific experimental protocols for Bietamiverine are not publicly available, the following methodologies would be standard for characterizing a compound with its proposed mechanisms of action.
Radioligand Binding Assays
Objective: To determine the binding affinity of Bietamiverine for muscarinic acetylcholine receptors.
Methodology:
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Prepare cell membrane homogenates from cells expressing recombinant human M1, M2, and M3 receptors.
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Incubate the membrane preparations with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).
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Add increasing concentrations of unlabeled Bietamiverine.
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After incubation, separate the bound and free radioligand by rapid filtration.
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Measure the radioactivity of the filters using liquid scintillation counting.
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Calculate the Ki value from the IC50 value (concentration of Bietamiverine that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Workflow for Radioligand Binding Assay
Caption: A typical workflow for a radioligand binding assay to determine the affinity of Bietamiverine for its target receptors.
In Vitro Smooth Muscle Contraction Assays
Objective: To assess the functional effect of Bietamiverine on smooth muscle contraction.
Methodology:
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Isolate smooth muscle strips (e.g., from guinea pig ileum or rat bladder).
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Mount the tissue strips in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.
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Connect the tissue to an isometric force transducer to record contractions.
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Induce contractions with a muscarinic agonist (e.g., carbachol) or by depolarization with high potassium chloride.
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Construct a cumulative concentration-response curve for the contractile agent in the absence and presence of increasing concentrations of Bietamiverine.
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Analyze the data to determine if Bietamiverine acts as a competitive or non-competitive antagonist and to calculate its potency (e.g., pA2 value).
Phosphodiesterase Activity Assay
Objective: To determine if Bietamiverine inhibits PDE activity.
Methodology:
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Use a commercially available PDE assay kit, which typically involves the use of a fluorescently labeled cAMP or cGMP substrate.
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In the presence of PDE, the substrate is hydrolyzed to a fluorescently labeled AMP or GMP.
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A binding partner is then added that has a high affinity for the linear monophosphate, causing a change in the fluorescent signal (e.g., fluorescence polarization).
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Perform the assay in the presence of varying concentrations of Bietamiverine to determine its IC50 for different PDE isoforms.
Conclusion
Based on the available evidence, Bietamiverine likely exerts its spasmolytic effects through a dual mechanism involving both antagonism of muscarinic acetylcholine receptors and direct, papaverine-like smooth muscle relaxation. The latter is putatively mediated by phosphodiesterase inhibition and potentially calcium channel blockade. Further direct experimental investigation is required to fully elucidate the precise molecular interactions and confirm these proposed mechanisms of action. This guide provides a foundational framework for researchers and drug development professionals to understand the potential pharmacology of this compound.
References
- 1. Bietamiverine | 1477-10-7 [chemicalbook.com]
- 2. bietamiverine [drugcentral.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Bietamiverine, (R)- | C19H30N2O2 | CID 76961269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 7. encyclopedia.pub [encyclopedia.pub]
